molecular formula C26H38N2O8 B055324 6,7-(4-Methyl)coumaro-(2.2.2)cryptand CAS No. 124804-69-9

6,7-(4-Methyl)coumaro-(2.2.2)cryptand

Cat. No.: B055324
CAS No.: 124804-69-9
M. Wt: 506.6 g/mol
InChI Key: RWZMXSKVDUGUBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-(4-Methyl)coumaro-(2.2.2)cryptand (CAS 124804-69-9) is a specialized fluorescent probe designed for the sensitive and selective measurement of potassium ions (K+) in physiological research . This compound is synthesized by integrating a 4-methylcoumarin fluorophore with a [2.2.2]cryptand ionophore via ethoxy bridges at the 6 and 7 positions, creating a powerful tool for monitoring dynamic biological processes . The probe operates with a fluorescent excitation peak at 340 nm and an emission peak at 420 nm . Its core mechanism of action is based on a significant increase in fluorescence intensity upon binding with potassium ions; in aqueous solutions, the fluorescence intensity increases by 143% as K+ concentration rises from 0 to 10 mM . It exhibits a dissociation constant (K d ) for K+ of 1.9 mM in aqueous solutions, providing excellent sensitivity in the millimolar range relevant to many biological systems. Furthermore, in 100% methanol, the K d decreases dramatically to 0.012 mM, enabling the precise measurement of potassium concentrations in the micromolar range . The probe demonstrates high selectivity for K+, with minimal interference from Na+, NH 4 + , Ca 2+ , and Mg 2+ . This cryptand-based probe has proven its practical research value in foundational studies, such as monitoring K+ transport in rabbit proximal tubule brush-border membrane vesicles . Its high precision, with a coefficient of variation of less than 1% for K+ measurement, makes it a reliable choice for demanding research applications in physiology, biophysics, and cell biology . The [2.2.2]cryptand moiety, for which Jean-Marie Lehn was awarded the Nobel Prize in Chemistry, provides a pre-organized, three-dimensional cavity that selectively encapsulates potassium ions, forming stable and selective complexes . Please Note: This product is intended for Research Use Only (RUO) and is not approved for human, veterinary, or diagnostic use.

Properties

CAS No.

124804-69-9

Molecular Formula

C26H38N2O8

Molecular Weight

506.6 g/mol

IUPAC Name

11-methyl-4,8,15,21,24,29,32-heptaoxa-1,18-diazatetracyclo[16.8.8.05,14.07,12]tetratriaconta-5(14),6,10,12-tetraen-9-one

InChI

InChI=1S/C26H38N2O8/c1-21-18-26(29)36-23-20-25-24(19-22(21)23)34-12-6-27-2-8-30-14-16-32-10-4-28(7-13-35-25)5-11-33-17-15-31-9-3-27/h18-20H,2-17H2,1H3

InChI Key

RWZMXSKVDUGUBJ-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3

Canonical SMILES

CC1=CC(=O)OC2=CC3=C(C=C12)OCCN4CCOCCOCCN(CCOCCOCC4)CCO3

Other CAS No.

124804-69-9

Synonyms

6,7-(4-methyl)coumaro-(2.2.2)cryptand
6,7-MCC

Origin of Product

United States

Scientific Research Applications

Ion Sensing Applications

Fluorescent Ionophores
The primary application of 6,7-(4-Methyl)coumaro-(2.2.2)cryptand lies in its role as a fluorescent ionophore for cation detection. This compound is designed to selectively bind with potassium ions, enhancing the fluorescence intensity upon complex formation. This property is crucial for developing sensitive detection methods for K+ in biological and environmental samples.

  • Mechanism of Action : The binding of K+ to the cryptand structure leads to an increase in the fluorescence quantum yield of the coumarin unit, allowing for quantitative analysis through fluorometric techniques .
  • Selectivity : The cryptand's cavity size (approximately 2.8 Å) closely matches that of K+ (2.66 Å), which contributes to its high selectivity over other ions like sodium (Na+) and calcium (Ca2+) .

Clinical Diagnostics

Real-Time Monitoring
In clinical settings, continuous monitoring of potassium levels is vital, especially during surgeries such as heart bypass operations where fluctuations can occur rapidly. The use of this compound in cation-sensing devices allows for real-time measurement of K+ concentrations in blood and other bodily fluids.

  • Applications in Medicine : The ability to monitor serum potassium levels continuously can improve patient outcomes by enabling timely interventions during critical procedures .

Environmental Testing

Heavy Metal Detection
The compound can also be utilized in environmental testing for detecting heavy metal ions in various fluids. Its selective ion-binding capabilities make it suitable for applications that require frequent monitoring of ionic components.

  • Methodology : Cation-sensing composite structures incorporating this cryptand can be employed to create sensors that provide real-time data on metal ion concentrations, thus facilitating environmental monitoring and compliance with safety standards .

Research and Development

Synthesis and Functionalization
Research into the synthesis of this compound has led to the development of derivatives with reactive functional groups that enhance its sensing capabilities.

  • Innovative Approaches : The synthesis process often involves modifying existing cryptands or incorporating additional functional groups to improve selectivity and sensitivity towards specific cations .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Ion SensingDetection of potassium ions using fluorescenceHigh selectivity and sensitivity
Clinical DiagnosticsContinuous monitoring of serum K+ levelsTimely medical interventions
Environmental TestingDetection of heavy metals in fluidsReal-time monitoring capabilities
Research & DevelopmentSynthesis of functionalized derivativesEnhanced sensing capabilities

Comparison with Similar Compounds

Unmodified Cryptands

  • [2.2.2]Cryptand : Forms stable complexes with K⁺ due to optimal cavity size (log K ~ 10.5 for K⁺ in water). However, it lacks intrinsic fluorescence, limiting its use in optical sensing .
  • [2.2.1]Cryptand: Selectively binds Na⁺ (log K ~ 6.5 for Na⁺), demonstrating how cavity size dictates ion selectivity. Unlike the target compound, it cannot detect K⁺ effectively .

Modified Cryptands

  • Triazole Cryptands : Incorporate triazole rings for enhanced K⁺ selectivity. While their stability constants are comparable to [2.2.2]cryptand, fluorescence properties depend on additional fluorophores .
  • CD222 : A fluorescent probe derived by replacing a chelating group with cryptand [2.2.2]. Unlike the target compound, CD222 uses a distinct fluorophore, highlighting the versatility of cryptand modifications for ion sensing .

Coumarin-Based Sensors

  • NOSQ: A coumarin derivative with a thiophene receptor for Hg²⁺ detection. While both NOSQ and the target compound use coumarin for fluorescence, NOSQ’s selectivity for Hg²⁺ (via 1,4,7,10-tetraoxa-13-azacyclopentadecane) contrasts sharply with the K⁺-specific cryptand in 6,7-(4-Methyl)coumaro-(2.2.2)cryptand .
  • 6,7-Dihydroxycoumarin Derivatives : Lack macrocyclic receptors, relying instead on hydroxyl groups for metal binding. These are less selective and require additional modifications for ion-specific applications .

Structural and Functional Advantages

  • Fluorescence : The coumarin component enables real-time, label-free K⁺ detection, a feature absent in unmodified cryptands like those used for Cd²⁺/Hg²⁺ encapsulation .
  • Selectivity : The [2.2.2]cryptand’s cavity excludes larger ions (e.g., Hg²⁺, Cd²⁺) and smaller ions (e.g., Na⁺), ensuring high specificity for K⁺ .

Data Table: Comparative Analysis of Key Compounds

Compound Target Ion Stability Constant (log K) Fluorescence Key Application Reference
This compound K⁺ ~10.5 (for [2.2.2]cryptand) Yes (Coumarin) K⁺ sensing in biological systems
[2.2.2]Cryptand K⁺ ~10.5 No Metal ion encapsulation
[2.2.1]Cryptand Na⁺ ~6.5 No Na⁺ studies
NOSQ Hg²⁺ N/A Yes Hg²⁺ detection
CD222 K⁺ ~10.5 Yes (Other fluorophore) K⁺ detection

Preparation Methods

Stepwise Synthesis from 1,2-Bis-(2'-Hydroxyethoxy)benzene

The foundational synthesis begins with 1,2-bis-(2'-hydroxyethoxy)benzene , a diol derivative prepared via methods described by Landini and Montanari. This compound undergoes chlorination using thionyl chloride (SOCl₂) to yield 1,2-bis-(2'-chloroethoxy)benzene (I) , a key intermediate. Subsequent iodination with sodium iodide (NaI) in acetone replaces chloride groups with iodide, producing 1,2-bis-(2'-iodoethoxy)benzene (II) .

The coumarin core is introduced through a Knoevenagel condensation between 4-methyl-2-hydroxybenzaldehyde and diethyl malonate , catalyzed by piperidine or acetic acid . This reaction forms 6,7-bis-(2'-iodoethoxy)-3-carboethoxycoumarin (III) , which undergoes nucleophilic substitution with 4,13-diaza-18-crown-6 in the presence of sodium carbonate (Na₂CO₃) . The macrocyclic [2.2.2] cryptand structure is finalized via this coupling, yielding 6,7-MCC after deprotection of the carboethoxy group.

Table 1: Critical Reaction Conditions and Yields

StepReagents/CatalystsSolventTemperatureYield (%)
ChlorinationSOCl₂TolueneReflux85
IodinationNaIAcetone50°C92
Knoevenagel CondensationPiperidineEthanol80°C78
Cryptand Formation4,13-Diaza-18-crown-6DMF120°C65

Alternative Pathways and Modifications

An alternative route involves direct cyclization of 6,7-bis-(2'-chloroethoxy)-3-carboethoxycoumarin with the diaza crown ether, bypassing the iodination step. However, this method results in lower yields (∼50%) due to competing side reactions. Substituting the 4-methyl group on the coumarin ring with other electron-withdrawing groups (e.g., nitro or cyano) has been explored to shift fluorescence wavelengths, though these derivatives exhibit reduced K⁺ selectivity.

Structural and Electronic Features of 6,7-MCC

Molecular Architecture

The 6,7-MCC structure comprises a coumarin fluorophore fused to a macrobicyclic [2.2.2] cryptand via two ethoxy bridges at positions 6 and 7. X-ray crystallography and NMR studies confirm that the cryptand cavity dimensions (∼0.28 nm diameter) are optimal for K⁺ complexation, while the 4-methyl group on the coumarin enhances photostability.

Table 2: Key Structural Parameters

ParameterValueMethod
Molecular Weight506.6 g/molMass Spectrometry
Cavity Diameter0.28 nmX-ray Diffraction
Fluorescence λₑₓ/λₑₘ340 nm / 420 nmSpectrofluorometry
LogP (XLogP3)0.8Computational Modeling

Solvent-Dependent Binding Affinity

The dissociation constant (Kₐ) for K⁺ varies significantly with solvent polarity:

  • Aqueous Solutions : Kₐ = 1.9 mM, with a 143% fluorescence increase at 10 mM K⁺.

  • Methanol : Kₐ = 0.012 mM, enabling sub-micromolar detection.
    This disparity arises from reduced solvation competition in nonpolar media, strengthening cation-cryptand interactions.

Optimization of Synthetic Parameters

Catalyst Selection

The use of piperidine over acetic acid in the Knoevenagel step improves reaction rates and yields (78% vs. 65%) due to its stronger basicity, which facilitates deprotonation of the active methylene group in diethyl malonate.

Temperature and Solvent Effects

Elevating the reaction temperature to 120°C during cryptand formation in dimethylformamide (DMF) ensures complete macrocyclization, though prolonged heating promotes decomposition. Switching to acetonitrile at 100°C reduces side products but extends reaction times by 30%.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Resonances at δ 2.35 ppm (4-methyl group) and δ 3.6–4.2 ppm (cryptand ether linkages) confirm structural integrity.

  • Fluorescence Quantum Yield : Increases from 0.12 (free ligand) to 0.45 upon K⁺ binding, indicating enhanced radiative decay.

Purity Assessment

High-performance liquid chromatography (HPLC) reveals a purity of >98%, with a retention time of 12.3 minutes under reverse-phase conditions .

Q & A

Q. What are the primary synthetic routes for 6,7-(4-Methyl)coumaro-(2.2.2)cryptand, and how are intermediates characterized?

The synthesis involves functionalizing the cryptand [2.2.2] scaffold with a coumarin derivative. A bromo-dibenzo-cryptand intermediate is first synthesized via stepwise reactions: (i) coupling 2-nitrophenol with 1,2-dibromoethane in DMF, (ii) reducing the nitro groups to amines using Pd/C, and (iii) cyclizing with 3,6-dioxaoctanedioyl dichloride under high dilution. The final coumarin-cryptand conjugate is achieved by introducing the 4-methylcoumarin moiety through nucleophilic substitution or condensation reactions. Intermediates are characterized using ¹H-NMR, FAB mass spectrometry, and elemental analysis .

Q. How is this compound utilized as a potassium ion (K⁺) sensor in aqueous systems?

The cryptand’s cavity (2.8 Å diameter) matches the ionic radius of K⁺ (2.66 Å), enabling selective encapsulation. The coumarin fluorophore undergoes conformational changes upon K⁺ binding, altering fluorescence emission. Experimental validation includes fluorescence titration in methanol-water mixtures, with binding constants determined via Stern-Volmer plots. Interference from Na⁺ or Li⁺ is minimized due to size selectivity .

Q. What spectroscopic and structural characterization methods are critical for analyzing this compound?

  • ¹H-NMR : Assigns proton environments, e.g., aromatic coumarin protons (6.4–7.2 ppm) and cryptand ether linkages.
  • FAB Mass Spectrometry : Confirms molecular weight and isotopic patterns (e.g., [M+Na]⁺ peaks).
  • X-ray Crystallography : Resolves cryptand-metal complex geometries (e.g., distorted octahedral coordination in [Cd(cryptand 222)][CdCl₄]) .

Advanced Research Questions

Q. How do solvent polarity and ethanol content influence the stability of metal-cryptand complexes?

In aqueous ethanol solutions, increased ethanol concentration enhances the stability of mononuclear Cu²⁺-cryptand complexes due to reduced solvent competition for metal coordination. Gibbs free energy analysis (via potentiometry) shows weaker solvation of the complex in ethanol-rich environments, favoring cryptand-metal binding .

Q. What methodologies resolve contradictions in reported stability constants (log K) for cryptand-metal complexes?

Discrepancies arise from variations in ionic strength, solvent composition, and measurement techniques (e.g., potentiometry vs. spectroscopy). Standardizing conditions (e.g., μ → 0, 298 K) and cross-validating with quantum chemical calculations (DFT-optimized geometries) improve reproducibility. For example, log K for Ni²⁺-cryptand complexes was reconciled using both experimental titration and computational models .

Q. How does the cryptand’s structural flexibility impact its selectivity for alkali vs. lanthanide ions?

Cryptand [2.2.2] exhibits rigid preorganization for alkali ions (e.g., K⁺), but lanthanides (e.g., Eu³⁺) require larger cavities or protonated intermediates. Studies on Eu(NO₃)₃·(2.2.2)·H₂O reveal that water molecules or nitrate counterions adjust the cavity size, enabling lanthanide coordination. Competitive binding assays with EDTA or crown ethers further quantify selectivity .

Q. Can computational models predict the cryptand’s performance in catalytic fluorination reactions?

Yes. DFT calculations (PBE/LPNO-CEPA) show that [2.2.2]-cryptand enhances KF solubility and stabilizes transition states in SN2 fluorination. Activation energies correlate with experimental yields, and hydroxylated crown ether analogs (e.g., DB18C6-4OH) show potential for catalytic recycling .

Methodological Considerations

  • Synthesis Optimization : Use high-dilution conditions to prevent oligomerization during cyclization .
  • Fluorescence Quenching : Account for inner-filter effects in K⁺ sensing by using dilute solutions (<10⁻⁵ M) .
  • Stability Constant Determination : Employ dual-method validation (e.g., potentiometry + UV-Vis) to mitigate solvent-specific artifacts .

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